molecular formula C20H16ClN3O4 B11378068 Ethyl 4-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate

Ethyl 4-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate

Cat. No.: B11378068
M. Wt: 397.8 g/mol
InChI Key: BVUANMVWNQBBKB-UHFFFAOYSA-N
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Description

ETHYL 4-[1-(3-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dihydropyridazine ring, and an ethyl benzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[1-(3-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chlorophenylhydrazine with ethyl 4-aminobenzoate under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[1-(3-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 4-[1-(3-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-[1-(3-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-CHLOROBENZOATE: A simpler compound with similar structural features but lacking the dihydropyridazine ring.

    3-CHLOROPHENYLHYDRAZINE: An intermediate used in the synthesis of the target compound.

    ETHYL 4-AMINOBENZOATE: Another intermediate with applications in the synthesis of various organic compounds.

Uniqueness

ETHYL 4-[1-(3-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]BENZOATE is unique due to its complex structure, which combines multiple functional groups and aromatic rings

Properties

Molecular Formula

C20H16ClN3O4

Molecular Weight

397.8 g/mol

IUPAC Name

ethyl 4-[[1-(3-chlorophenyl)-4-oxopyridazine-3-carbonyl]amino]benzoate

InChI

InChI=1S/C20H16ClN3O4/c1-2-28-20(27)13-6-8-15(9-7-13)22-19(26)18-17(25)10-11-24(23-18)16-5-3-4-14(21)12-16/h3-12H,2H2,1H3,(H,22,26)

InChI Key

BVUANMVWNQBBKB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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